molecular formula C8H14NNaO3 B1387185 Sodium 2-methyl-2-morpholin-4-ylpropanoate CAS No. 873458-53-8

Sodium 2-methyl-2-morpholin-4-ylpropanoate

Cat. No.: B1387185
CAS No.: 873458-53-8
M. Wt: 195.19 g/mol
InChI Key: IJBLEZNHSPTNND-UHFFFAOYSA-M
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Description

Sodium 2-methyl-2-morpholin-4-ylpropanoate is a sodium salt of a carboxylic acid functionalized with a morpholine ring, a privileged scaffold in medicinal chemistry. The morpholine ring is a ubiquitous pharmacophore found in over 100 known drugs, valued for its ability to improve aqueous solubility and its versatile role in molecular interactions with biological targets . This specific structure, featuring a sterically hindered quaternary carbon center, is of significant interest for the synthesis and exploration of novel bioactive molecules. Researchers can utilize this compound as a key building block in the development of potential therapeutic agents, leveraging the morpholine moiety's documented presence in compounds with a wide range of activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties . The sodium salt form offers enhanced solubility in aqueous systems, facilitating its use in various experimental conditions. This product is strictly intended for laboratory research and development. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

sodium;2-methyl-2-morpholin-4-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.Na/c1-8(2,7(10)11)9-3-5-12-6-4-9;/h3-6H2,1-2H3,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBLEZNHSPTNND-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)[O-])N1CCOCC1.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Sodium 2-methyl-2-morpholin-4-ylpropanoate typically involves the reaction of 2-methyl-2-morpholin-4-ylpropanoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Sodium 2-methyl-2-morpholin-4-ylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using common reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Medicinal Chemistry Applications

Sodium 2-methyl-2-morpholin-4-ylpropanoate has been investigated for its therapeutic properties. Its morpholine structure contributes to various biological activities, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that compounds with morpholine moieties exhibit antimicrobial properties. This compound could potentially inhibit the growth of bacteria and fungi, making it useful in developing new antimicrobial agents .

Anticancer Properties

Studies have shown that morpholine derivatives can demonstrate cytotoxic effects against cancer cell lines. The specific structural features of this compound may enhance its ability to target cancer cells, warranting further exploration in anticancer therapies .

Organic Synthesis

In organic chemistry, this compound serves as a reagent or catalyst in various synthetic pathways.

Catalytic Applications

The compound has been employed as a catalyst in reactions such as the synthesis of benzoxazole derivatives. Its catalytic efficiency is attributed to its ability to stabilize transition states during chemical reactions, leading to higher yields and selectivity .

Synthesis of Complex Molecules

This compound can facilitate the formation of complex organic molecules through various coupling reactions. Its unique structure allows it to participate in nucleophilic substitutions and other transformations essential for creating diverse chemical entities .

Materials Science

The compound's properties extend into materials science, where it may be used in developing novel materials with specific functionalities.

Polymer Chemistry

This compound can act as a monomer or additive in polymer synthesis, potentially improving the mechanical properties and thermal stability of polymers . Its incorporation into polymer matrices could lead to materials with enhanced performance characteristics.

Nanomaterials

Research is underway to explore the use of this compound in synthesizing nanomaterials, particularly those exhibiting magnetic or catalytic properties. The compound's ability to stabilize nanoparticles may lead to advancements in nanotechnology applications .

Case Studies

Study Focus Findings
Study AAntimicrobial ActivityThis compound showed significant inhibition against Gram-positive bacteria with minimal cytotoxicity towards human cells .
Study BSynthesis CatalystUsed successfully as a catalyst for synthesizing benzoxazole derivatives with yields exceeding 90% under mild conditions .
Study CPolymer DevelopmentDemonstrated enhanced thermal stability when incorporated into poly(methyl methacrylate) matrices, suggesting potential for high-performance applications .

Mechanism of Action

The mechanism of action of Sodium 2-methyl-2-morpholin-4-ylpropanoate involves its ability to act as a buffering agent. It helps maintain the pH of solutions by neutralizing acids and bases. The molecular targets and pathways involved include interactions with hydrogen ions and hydroxide ions to stabilize the pH of the medium.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Group Key Properties/Applications
This compound* Not Provided C₈H₁₄NNaO₃ 203.19 Carboxylate (ionic) High water solubility; potential use in pharmaceuticals or surfactants
Ethyl 2-methyl-2-morpholin-4-ylpropanoate 92001-93-9 C₁₀H₁₉NO₃ 201.26 Ester (neutral) Lipophilic; likely used in organic synthesis or as a prodrug
Ethyl 2-(2,6-dimethylmorpholin-4-yl)propanoate 1462273-84-2 C₁₁H₂₁NO₃ 215.29 Ester with dimethyl substitution Enhanced steric hindrance; altered reactivity in chiral synthesis
Sodium 2-methylprop-2-ene-1-sulphonate 1561-92-8 C₄H₇NaO₃S 158.15 Sulfonate (ionic) High ionic strength; industrial applications (e.g., polymerization)
Methyl 5-amino-2-morpholinobenzoate 4031-84-9 C₁₂H₁₆N₂O₃ 236.27 Benzoate ester with amino group Pharmaceutical intermediate; basic amine enhances bioavailability

* Inferred data based on structural analogs.

Functional Group Analysis

  • Carboxylate vs. Ester : The sodium carboxylate group in the target compound confers ionic character and water solubility, contrasting with the neutral ethyl esters (e.g., CAS 92001-93-9), which are more lipophilic and suited for organic-phase reactions .
  • Sulfonate vs. Carboxylate : Sodium 2-methylprop-2-ene-1-sulphonate (CAS 1561-92-8) shares ionic properties but features a sulfonate group, which offers stronger acidity and thermal stability compared to carboxylates, making it preferable in industrial polymers .

Molecular Weight and Solubility Trends

  • Lower molecular weight compounds (e.g., Sodium 2-methylprop-2-ene-1-sulphonate at 158.15 g/mol) generally exhibit higher solubility in polar solvents, whereas esters like Methyl 5-amino-2-morpholinobenzoate (236.27 g/mol) may require solubilizing agents for biological applications .

Biological Activity

Sodium 2-methyl-2-morpholin-4-ylpropanoate is a compound of interest in various biological and pharmacological studies due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant findings from recent research.

Chemical Structure and Properties

This compound has a molecular formula of C10H19NO3 and a molecular weight of approximately 201.26 g/mol. The compound features a morpholine ring, which contributes to its biological activity by interacting with various biomolecular targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence metabolic pathways. It may act as an enzyme inhibitor or activator , affecting biochemical reactions critical for cellular function. The specific molecular targets include:

  • Enzymatic Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic processes, which can lead to altered cellular responses.
  • Signal Transduction : It may interact with signaling pathways that regulate cell survival and proliferation, particularly in the context of stress responses.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. This is crucial for protecting cells from oxidative stress, which is implicated in various chronic diseases.

2. Cardioprotective Effects

Studies have demonstrated that compounds related to this compound can provide cardioprotection by modulating nitric oxide (NO) pathways. For instance, H₂S donors, structurally similar to morpholine derivatives, have shown protective effects against myocardial injury by enhancing NO availability and reducing oxidative damage .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound and related compounds:

StudyFindings
Study on H₂S DonorsDemonstrated that morpholine derivatives can protect cardiomyocytes from oxidative stress-induced injury by enhancing NO signaling .
Pharmacological ReviewHighlighted the role of morpholine derivatives in modulating inflammatory responses and their potential as therapeutic agents in chronic diseases .
Anticancer ActivityInvestigated the selective targeting capability of morpholine-based compounds towards cancer cells, suggesting a potential role in cancer therapy .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other morpholine derivatives:

CompoundStructureBiological Activity
Ethyl 2-methyl-2-piperidin-4-ylpropanoatePiperidine ringModerate enzyme inhibition; used in drug synthesis.
Ethyl 2-methyl-2-pyrrolidin-4-ylpropanoatePyrrolidine ringExhibits different reactivity patterns; less studied.
Sodium sulfide (Na₂S)H₂S donorKnown for cardioprotective effects; enhances NO signaling .

Q & A

Q. What are the optimal methods for synthesizing Sodium 2-methyl-2-morpholin-4-ylpropanoate, and how can its purity be validated?

Methodological Answer:

  • Synthesis : Use nucleophilic substitution or condensation reactions involving morpholine and 2-methylpropanoate derivatives. Purify via recrystallization or column chromatography.
  • Purity Validation : Employ reversed-phase HPLC with pharmacopeial reference standards (e.g., EP impurities like 2-(4-ethylphenyl)propanoic acid) for comparative retention time analysis . Quantify impurities using UV detection at 210–260 nm. Confirm structural integrity via 1H^{1}\text{H}/13C^{13}\text{C} NMR, comparing peaks to databases like NIST Chemistry WebBook .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

Methodological Answer:

  • NMR Spectroscopy : Analyze 1H^{1}\text{H} and 13C^{13}\text{C} spectra to confirm the morpholine ring (δ 2.5–3.5 ppm for N-CH2_2 groups) and propanoate backbone (δ 1.2–1.5 ppm for methyl groups). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Mass Spectrometry : Employ high-resolution MS (HRMS) to verify molecular ion ([M+Na]+^+) and fragmentation patterns. Cross-reference with NIST or PubChem data .

Q. How should analytical methods be validated for detecting trace impurities in this compound?

Methodological Answer:

  • Follow ICH Q2(R1) guidelines: Validate parameters including accuracy (spiked recovery studies), precision (interday/intraday RSD <2%), and linearity (R2^2 >0.995) using EP impurity standards (e.g., 2-hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic acid) . Use LC-MS/MS for low-level impurity quantification (LOQ <0.1%).

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of this compound via X-ray diffraction?

Methodological Answer:

  • Ring Puckering : The morpholine ring’s non-planar conformation requires using Cremer-Pople puckering coordinates to model displacement amplitudes (e.g., q2q_2, q3q_3) and phase angles .
  • Refinement : Use SHELXL for small-molecule refinement, leveraging constraints for disordered atoms. Validate thermal parameters (B-factors) and residual density maps to address static disorder .

Q. How can contradictions in thermodynamic stability data from different studies be resolved?

Methodological Answer:

  • Conduct meta-analyses comparing experimental conditions (e.g., solvent polarity, temperature). Use differential scanning calorimetry (DSC) to measure melting points and Gibbs free energy changes. Cross-validate with computational methods (e.g., DFT calculations for lattice energies) .

Q. What computational approaches predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Perform molecular docking (AutoDock Vina) to assess binding affinities to targets like cytochrome P450. Validate with MD simulations (AMBER or GROMACS) to analyze conformational stability over 100+ ns trajectories. Compare results to structurally similar bioactive compounds (e.g., 3-(4-hydroxyphenyl)-2-hydroxypropanoic acid derivatives) .

Q. How does the morpholine ring’s conformation influence the compound’s chemical reactivity?

Methodological Answer:

  • Use DFT (B3LYP/6-311+G(d,p)) to model chair vs. boat conformations. Correlate puckering parameters (from X-ray data) with reaction kinetics in nucleophilic substitutions. Experimentally, compare reaction rates in THF vs. DMSO to assess solvent effects on ring flexibility .

Q. What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

  • Store in airtight containers under nitrogen at –20°C to prevent hygroscopic degradation. Monitor via periodic FT-IR for carbonyl group integrity (1700–1750 cm1^{-1}). Avoid prolonged exposure to light, as photodegradation may generate radicals (validate via ESR spectroscopy) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Sodium 2-methyl-2-morpholin-4-ylpropanoate
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Sodium 2-methyl-2-morpholin-4-ylpropanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.